molecular formula C21H25BrN4O5S B12146328 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12146328
M. Wt: 525.4 g/mol
InChI Key: BWLVWVDYRQXEBK-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C21H25BrN4O5S and a molecular weight of 525.425 g/mol This compound is notable for its unique structure, which includes a bromophenyl sulfonyl group, a piperazine ring, and a dimethoxyphenyl hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl piperazine intermediate. This intermediate is then reacted with the appropriate hydrazide derivative under controlled conditions to form the final product . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted derivatives with different functional groups .

Scientific Research Applications

2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE, including:

Uniqueness

What sets 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H25BrN4O5S

Molecular Weight

525.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O5S/c1-30-18-5-8-20(31-2)16(13-18)14-23-24-21(27)15-25-9-11-26(12-10-25)32(28,29)19-6-3-17(22)4-7-19/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,27)/b23-14-

InChI Key

BWLVWVDYRQXEBK-UCQKPKSFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N\NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.